molecular formula C18H18N2O3 B4107265 5-[1-(4-methoxyphenoxy)ethyl]-3-(3-methylphenyl)-1,2,4-oxadiazole

5-[1-(4-methoxyphenoxy)ethyl]-3-(3-methylphenyl)-1,2,4-oxadiazole

Cat. No. B4107265
M. Wt: 310.3 g/mol
InChI Key: GQPXCRKNUMVBCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[1-(4-methoxyphenoxy)ethyl]-3-(3-methylphenyl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as OMe-ODE and is a derivative of oxadiazole. It has been synthesized using various methods, and its mechanism of action has been studied extensively.

Mechanism of Action

The mechanism of action of 5-[1-(4-methoxyphenoxy)ethyl]-3-(3-methylphenyl)-1,2,4-oxadiazole is not well understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes or by interfering with the synthesis of DNA.
Biochemical and Physiological Effects:
Studies have shown that 5-[1-(4-methoxyphenoxy)ethyl]-3-(3-methylphenyl)-1,2,4-oxadiazole has significant biochemical and physiological effects. It has been found to induce apoptosis in cancer cells and to inhibit the growth of certain bacteria and fungi. It has also been found to have anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 5-[1-(4-methoxyphenoxy)ethyl]-3-(3-methylphenyl)-1,2,4-oxadiazole in lab experiments is its potential as a fluorescent probe for the detection of metal ions. However, one of the limitations is that its mechanism of action is not well understood, which makes it difficult to design experiments to study its effects.

Future Directions

There are several future directions for the study of 5-[1-(4-methoxyphenoxy)ethyl]-3-(3-methylphenyl)-1,2,4-oxadiazole. One potential direction is to study its potential as an antitumor agent in vivo. Another direction is to study its effects on other types of bacteria and fungi. Additionally, further studies are needed to understand its mechanism of action and to design experiments to study its effects more effectively.
Conclusion:
In conclusion, 5-[1-(4-methoxyphenoxy)ethyl]-3-(3-methylphenyl)-1,2,4-oxadiazole is a chemical compound that has potential applications in various fields of scientific research. Its synthesis method has been studied extensively, and its mechanism of action and biochemical and physiological effects have been investigated. While there are advantages and limitations to using this compound in lab experiments, there are several future directions for its study. Further research is needed to fully understand the potential applications of 5-[1-(4-methoxyphenoxy)ethyl]-3-(3-methylphenyl)-1,2,4-oxadiazole.

Scientific Research Applications

5-[1-(4-methoxyphenoxy)ethyl]-3-(3-methylphenyl)-1,2,4-oxadiazole has been found to have potential applications in various fields of scientific research. It has been studied for its antitumor, antibacterial, and anti-inflammatory activities. It has also been found to have potential as an antifungal agent. In addition, it has been studied for its potential use as a fluorescent probe for the detection of metal ions.

properties

IUPAC Name

5-[1-(4-methoxyphenoxy)ethyl]-3-(3-methylphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3/c1-12-5-4-6-14(11-12)17-19-18(23-20-17)13(2)22-16-9-7-15(21-3)8-10-16/h4-11,13H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQPXCRKNUMVBCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)C(C)OC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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